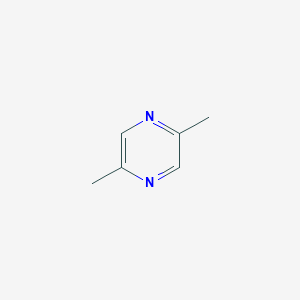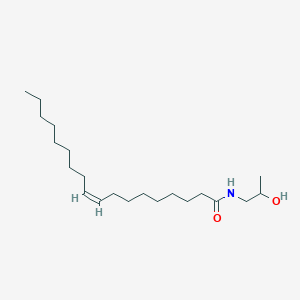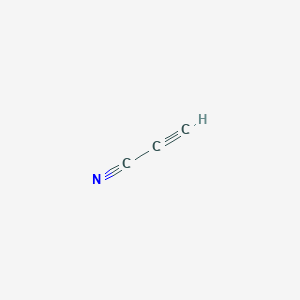
Cyanoacetylene
Overview
Description
Synthesis Analysis
The synthesis of cyanoacetylene and its derivatives involves multi-step reactions and the use of specific catalysts. This compound is a notable product in prebiotic chemistry due to its reactivity with simple inorganic substances in aqueous solutions, leading to the formation of essential biological compounds such as aspartic acid, asparagine, and cytosine (Sanchez, Ferris, & Orgel, 1966). Moreover, the synthesis of stereoregular polyacetylenes containing cyano groups showcases the versatility of this compound derivatives in polymer science (Tang, Kong, Wan, & Feng, 1997).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of highly reactive C≡C and C≡N bonds. This reactivity is enhanced by the proximity of these bonds to functional groups such as hydroxy, leading to a multitude of chemical transformations. The structure plays a crucial role in the molecule's reactivity and its ability to participate in the synthesis of complex molecules and polymers.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including hydrolysis in dilute alkali to give cyanoacetaldehyde, which can then form the aldol dimer. It reacts with cyanate to form cytosine, highlighting its importance in prebiotic chemistry and the synthesis of pyrimidines (Ferris, Sanchez, & Orgel, 1968). Additionally, the crossed beam reaction of the cyano radical with methylacetylene, leading to the formation of cyanopropyne and cyanoallene, demonstrates the molecule's versatility in forming complex structures under specific conditions (Huang et al., 1999).
Scientific Research Applications
Prebiotic Chemistry : Cyanoacetylene is a significant nitrogen-containing product formed from methane and nitrogen under electric discharge. It reacts with simple inorganic substances in aqueous solution to yield compounds like aspartic acid, asparagine, and cytosine, suggesting its role in prebiotic synthesis (Sanchez, Ferris, & Orgel, 1966). Additionally, this compound undergoes hydrolysis to form pyrimidines like cytosine, key in the prebiotic synthesis of nucleic acid components (Ferris, Sanchez, & Orgel, 1968).
Molecular Spectroscopy : Studies using molecular beam electric resonance spectroscopy have been conducted to understand the ground and excited states of this compound. These studies provide insights into the molecule’s electronic structure, aiding in further chemical and astrochemical research (Deleon & Muenter, 1985).
Astrochemistry : this compound is a known constituent in planetary atmospheres and interstellar space. Studies have explored its chemical dynamics in reactions with hydrocarbon molecules and its role in the formation of complex organic molecules in space (Huang et al., 2000). Additionally, its trimerization process and the formation of tricyanobenzene isomers have been studied, providing valuable data for radio astronomy and the understanding of interstellar chemistry (Hopf et al., 2010).
Spectroscopy and Photochemistry : Infrared spectroscopy has been used to study the vibrational frequencies of this compound, contributing to our understanding of its molecular structure and bonding (Turrell, Jones, & Maki, 1957). The photoelectron imaging of its anions also provides insights into its electronic structure and stability (Goebbert, Khuseynov, & Sanov, 2010).
Solid State Polymerization : this compound can undergo polymerization in a solid phase under pressure, forming polymers with conjugated linear backbones. This process is of interest for materials science, particularly in the study of conjugated polymers (Katsutoshi et al., 1989).
Photoreactivity in Water Ice : The photoreactivity of this compound trapped in water ice has been studied using infrared spectroscopy, isotopic experiments, and theoretical calculations. This research is relevant to understanding chemical reactions in extraterrestrial icy environments (Guennoun et al., 2005).
Mechanism of Action
Cyanoacetylene, also known as Propiolonitrile, is an intriguing compound with a formula of C3HN . It is the simplest cyanopolyyne and has been detected in various extraterrestrial environments . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily interacts with atomic oxygen . It is of particular interest in astrochemistry due to its abundance in space and its highly reactive cationic counterpart, HC3N+, which is produced by ionization of the neutral this compound by solar vacuum-ultraviolet (VUV) radiation .
Mode of Action
The linear radical cation of this compound, HC3N+(2Π), is of fundamental spectroscopic interest due to its strong spin–orbit and Renner–Teller interactions . The vibronic coupling effects that occur as a result of this character cause a breakdown of the Born–Oppenheimer approximation .
Biochemical Pathways
This compound is involved in the formation of purine through reaction with cyanamide and radicals via a five-membered intermediate, 4-cyanoimidazole, in the presence of ammonia . This reaction pathway is of particular interest as it suggests a plausible prebiotic reaction route for the formation of purine, a key component of nucleic acids .
Result of Action
The result of this compound’s action is the formation of various compounds through its reactions. For instance, in the presence of atomic oxygen, it can lead to the formation of OCCCN (cyanoketyl) and 1HCCN (cyanomethylene) .
Action Environment
This compound is ubiquitous in space, including molecular clouds, solar-type protostars, protoplanetary disks, circumstellar envelopes, and external galaxies . It is also abundant in the upper atmosphere of Titan and comets . These environments, characterized by low temperatures and the presence of cosmic rays or UV photons, influence the action, efficacy, and stability of this compound .
Safety and Hazards
When handling cyanoacetylene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
prop-2-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN/c1-2-3-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJVIYUJOJFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-84-8 | |
| Record name | 2-Propynenitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40147867 | |
| Record name | Propiolonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070-71-9 | |
| Record name | 2-Propynenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiolonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-ynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TF7QM91EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is cyanoacetylene (HCCCN) important in astrochemistry?
A1: [] this compound is ubiquitous in various interstellar environments like molecular clouds, solar-type protostars, and even the atmosphere of Titan. Its abundance and reactivity make it a key player in interstellar chemical evolution.
Q2: How does this compound contribute to prebiotic chemistry?
A2: [] this compound is considered a building block for pyrimidines, essential components of RNA. Studies suggest its involvement in the formation of cytosine and uracil, supporting the RNA world hypothesis.
Q3: Can this compound form larger molecules in space?
A3: [] Yes, studies show that this compound readily forms larger molecules like dithis compound (NC-CC-CN) upon reacting with CN radicals, and even polycyanoacetylenes via polymerization on interstellar dust grains or through ion-molecule reactions.
Q4: How does the presence of water ice affect this compound in space?
A4: [] this compound interacts with water ice through hydrogen bonding, exhibiting both electrophilic and nucleophilic behavior. Upon UV irradiation, this interaction leads to the formation of compounds like cyanoketene, potentially contributing to complex molecule formation in interstellar ices.
Q5: How does the reaction of this compound with oxygen atoms proceed?
A5: [] The reaction of this compound with ground state oxygen atoms (O(3P)) predominantly occurs via intersystem crossing to the singlet potential energy surface, leading to cyanomethylene (1HCCN) and carbon monoxide (CO). A minor channel forms cyanoketyl (OCCCN) and a hydrogen atom.
Q6: What happens when this compound is exposed to UV light?
A6: [] UV irradiation of this compound leads to various photochemical products, including polymers, tricyanobenzene isomers, and, in the presence of acetylene, tetracyanocyclooctatetraenes and cyanobenzenes. The specific products depend on the irradiation wavelength and the presence of other molecules.
Q7: Can the photochemistry of this compound explain the formation of larger molecules observed in space?
A7: [] Yes, laboratory simulations suggest that UV irradiation of this compound mixed with acetylene, a common interstellar molecule, can lead to the formation of cyanobutadiyne (HC5N), supporting the idea that photochemistry contributes to molecular complexity in space.
Q8: What is the molecular formula and weight of this compound?
A8: [] The molecular formula of this compound is HC3N, and its molecular weight is 51.04 g/mol.
Q9: What spectroscopic techniques are useful for characterizing this compound?
A9: [] Several spectroscopic techniques are employed to study this compound, including Infrared (IR), UV-Vis, microwave, and photoelectron spectroscopy. These techniques provide insights into its structure, vibrational modes, electronic transitions, and ionization properties.
Q10: How does the rotational spectrum of this compound and its derivatives help in their detection in space?
A10: [] Molecules like this compound and its derivatives like ethyl this compound (C2H5C≡C-C≡N) can be identified in the interstellar medium through their unique rotational transitions observed in the microwave region. Precise laboratory measurements of these transitions aid in their astronomical detection.
Q11: How do computational methods contribute to understanding this compound chemistry?
A11: [] Quantum chemical calculations, including Density Functional Theory (DFT) and coupled-cluster methods, provide insights into this compound's electronic structure, reaction mechanisms, potential energy surfaces, and spectroscopic properties, aiding in the interpretation of experimental observations.
Q12: Can we predict the formation of specific isomers of this compound dimers using theoretical calculations?
A12: [] Yes, DFT calculations have been employed to investigate the structures and energies of various this compound dimer isomers. Notably, the calculations reveal that an antiparallel stacked dimer is energetically favorable, suggesting its potential existence and importance in aggregation processes.
Q13: How can theoretical studies contribute to understanding the formation of complex organic molecules from this compound?
A13: [] Ab initio molecular dynamics simulations allow researchers to model the dynamic processes following the ionization of this compound-containing van der Waals clusters. These simulations can reveal potential pathways for the formation of larger molecules like benzonitrile, providing valuable clues about the complex chemistry occurring in interstellar environments.
Q14: How can this compound be polymerized?
A14: [] this compound can be polymerized using various methods, including anionic, Ziegler-Natta, metathesis, photo-initiated, and even high-pressure techniques. The resulting polymers exhibit diverse structures and properties depending on the polymerization method.
Q15: What are the potential applications of this compound polymers?
A15: [] Poly(this compound) and its derivatives show promise as semiconducting materials. Research suggests potential applications in electronic devices, particularly after modifications like doping or thermal treatment to enhance conductivity.
Q16: How does pressure affect this compound polymerization?
A16: [] High-pressure studies demonstrate that this compound undergoes polymerization and subsequent structural transformations under pressure. These transformations result in the formation of carbon nitride polymers, showcasing the potential of high-pressure techniques for synthesizing novel materials with unique properties.
Q17: What is the significance of this compound in Titan's atmosphere?
A17: [] this compound plays a crucial role in the atmospheric chemistry of Titan. Its long wavelength absorption and low dissociation threshold make it susceptible to photodissociation, contributing to the complex organic haze layers observed in Titan's atmosphere.
Q18: How does the photochemistry of this compound contribute to the formation of Titan's haze?
A18: [] UV irradiation of this compound, alone and in combination with other atmospheric constituents like acetylene, methane, and ethane, leads to the formation of polymers and copolymers. These polymers contribute to the formation and properties of Titan's haze layers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



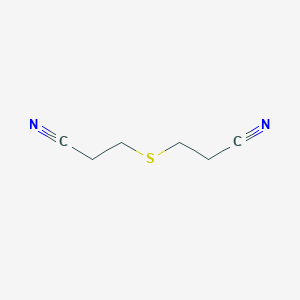

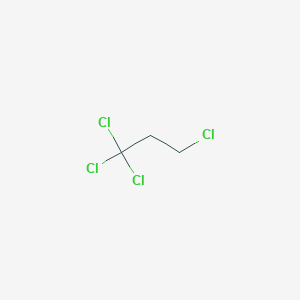



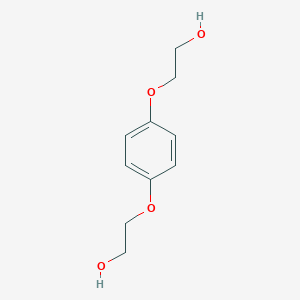


![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)

